Fmoc-L-Lys(Cbz)OH
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Overview
Description
FMOC-D-LYS(Z)-OH, also known as 9-fluorenylmethyloxycarbonyl-D-lysine(Z)-OH, is a derivative of the amino acid lysine. It is commonly used in peptide synthesis, particularly in the solid-phase synthesis of peptides. The FMOC group serves as a protective group for the amino function, while the Z group (benzyloxycarbonyl) protects the side chain of lysine. This compound is valuable in the field of peptide chemistry due to its stability and ease of removal under mild conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of FMOC-D-LYS(Z)-OH typically involves the protection of the amino and side chain groups of lysine. The process begins with the protection of the amino group using the FMOC group. This is achieved by reacting lysine with FMOC chloride in the presence of a base such as sodium carbonate. The side chain is then protected using the Z group, which is introduced by reacting the intermediate with benzyloxycarbonyl chloride .
Industrial Production Methods
Industrial production of FMOC-D-LYS(Z)-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large quantities of reagents and solvents. The use of solid-phase peptide synthesis (SPPS) techniques allows for the efficient production of this compound with high purity .
Chemical Reactions Analysis
Types of Reactions
FMOC-D-LYS(Z)-OH undergoes several types of chemical reactions, including:
Deprotection Reactions: Removal of the FMOC group is typically achieved using a base such as piperidine in dimethylformamide (DMF).
Common Reagents and Conditions
Deprotection: Piperidine in DMF for FMOC removal; hydrogenation or acidic conditions for Z group removal.
Coupling: HBTU and DIPEA in DMF or NMP (N-Methyl-2-pyrrolidone).
Major Products Formed
The major products formed from these reactions are peptides with specific sequences, where FMOC-D-LYS(Z)-OH serves as a building block .
Scientific Research Applications
FMOC-D-LYS(Z)-OH has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex peptides and proteins.
Biology: Facilitates the study of protein-protein interactions and the development of peptide-based drugs.
Medicine: Used in the development of therapeutic peptides and vaccines.
Industry: Employed in the production of peptide-based materials and hydrogels for biomedical applications.
Mechanism of Action
The mechanism of action of FMOC-D-LYS(Z)-OH involves its role as a protected amino acid in peptide synthesis. The FMOC group protects the amino function during the coupling reactions, preventing unwanted side reactions. The Z group protects the lysine side chain, ensuring the correct sequence of the peptide is formed. The removal of these protective groups under specific conditions allows for the formation of the desired peptide sequence .
Comparison with Similar Compounds
FMOC-D-LYS(Z)-OH can be compared with other FMOC-protected amino acids such as:
FMOC-L-LYS(Z)-OH: The L-isomer of lysine, which has similar protective groups but different stereochemistry.
FMOC-D-ORN(Z)-OH: An analogue with ornithine instead of lysine, which has a shorter side chain.
The uniqueness of FMOC-D-LYS(Z)-OH lies in its specific stereochemistry (D-isomer) and the combination of protective groups, making it suitable for the synthesis of peptides with specific structural and functional properties .
Properties
IUPAC Name |
2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-(phenylmethoxycarbonylamino)hexanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N2O6/c32-27(33)26(16-8-9-17-30-28(34)36-18-20-10-2-1-3-11-20)31-29(35)37-19-25-23-14-6-4-12-21(23)22-13-5-7-15-24(22)25/h1-7,10-15,25-26H,8-9,16-19H2,(H,30,34)(H,31,35)(H,32,33) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRULQRVJXQQPQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NCCCCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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